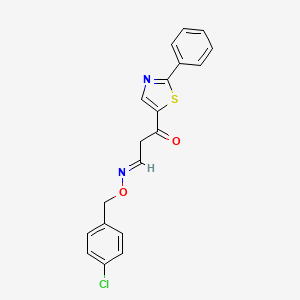
methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPB and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Synthesis of Polyfunctional Heterocyclic Systems
Research indicates the use of related compounds for the preparation of polyfunctional heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog have been prepared for synthesizing polysubstituted pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other heterocyclic systems (Pizzioli et al., 1998). These compounds serve as versatile synthons, highlighting the potential of methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate in similar applications.
Electrochromic Properties and Applications in Sensors
Another study focused on a pyrrole derivative integrated with Methyl Red azo dye, demonstrating its electrochromic properties and potential applications in pH sensors. The derivative showed improved chromatic contrast and stability, making it interesting for sensor applications (Almeida et al., 2017). This underscores the relevance of pyrrole derivatives like methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate in the development of functional materials with sensor capabilities.
Hyperbranched Aromatic Polyamide Synthesis
Further investigations have explored the thermal polymerization of similar compounds to produce hyperbranched aromatic polyamides. These polyamides exhibit solubility in various organic solvents and have potential applications in materials science (Yang et al., 1999). The study suggests the possibility of using methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate for similar polymer synthesis applications.
Propiedades
IUPAC Name |
methyl 3-(prop-2-enoylamino)-4-pyrrol-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-3-14(18)16-12-10-11(15(19)20-2)6-7-13(12)17-8-4-5-9-17/h3-10H,1H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKMCYDTOPZEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2558624.png)






![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2558637.png)

![6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]](/img/structure/B2558640.png)
![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2558641.png)

![8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate](/img/structure/B2558644.png)
methanone](/img/structure/B2558646.png)